Methyl 1-(4-bromophenyl)-3,3-dimethoxycyclobutanecarboxylate
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Overview
Description
Methyl 1-(4-bromophenyl)-3,3-dimethoxycyclobutanecarboxylate is an organic compound with a complex structure that includes a bromophenyl group and a cyclobutanecarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-bromophenyl)-3,3-dimethoxycyclobutanecarboxylate typically involves the reaction of 4-bromobenzyl bromide with dimethoxycyclobutanecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-bromophenyl)-3,3-dimethoxycyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 1-(4-bromophenyl)-3,3-dimethoxycyclobutanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(4-bromophenyl)-3,3-dimethoxycyclobutanecarboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-chlorophenyl)-3,3-dimethoxycyclobutanecarboxylate
- Methyl 1-(4-fluorophenyl)-3,3-dimethoxycyclobutanecarboxylate
- Methyl 1-(4-methylphenyl)-3,3-dimethoxycyclobutanecarboxylate
Uniqueness
Methyl 1-(4-bromophenyl)-3,3-dimethoxycyclobutanecarboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H17BrO4 |
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Molecular Weight |
329.19 g/mol |
IUPAC Name |
methyl 1-(4-bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C14H17BrO4/c1-17-12(16)13(8-14(9-13,18-2)19-3)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3 |
InChI Key |
ZRORSWUCJCOBQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)(OC)OC)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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